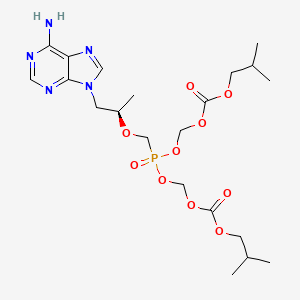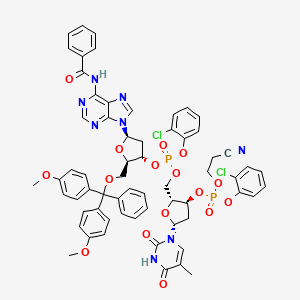
alpha-D-Digitoxopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Digitoxopyranose: is a monosaccharide derivative, specifically a deoxy sugar, which is a component of certain cardiac glycosides. It is a six-carbon sugar (hexose) with the molecular formula C6H12O4. This compound is notable for its role in the structure of cardiac glycosides, which are compounds used in the treatment of heart conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-D-Digitoxopyranose can be synthesized through the selective anomeric synthesis of sugars. One common method involves the acetylation of D-glucose using acetic anhydride and a catalyst such as perchloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained below 35°C to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plants that produce cardiac glycosides. The process includes hydrolysis of the glycosides followed by chromatographic separation to isolate the desired sugar.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Digitoxopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Produces acids such as digitoxonic acid.
Reduction: Produces alcohols like digitoxol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Alpha-D-Digitoxopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in the structure and function of cardiac glycosides.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of alpha-D-Digitoxopyranose primarily involves its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium concentration. This action enhances cardiac contractility and is beneficial in treating heart failure and arrhythmias .
Comparaison Avec Des Composés Similaires
- Alpha-D-Quinovopyranose
- Alpha-D-Xylopyranose
- Alpha-D-Mannopyranose
Comparison: Alpha-D-Digitoxopyranose is unique due to its specific role in cardiac glycosides. While other similar compounds like alpha-D-Quinovopyranose and alpha-D-Xylopyranose also belong to the class of deoxy sugars, they do not exhibit the same biological activity in cardiac glycosides. Alpha-D-Mannopyranose, on the other hand, is a common sugar but lacks the specific structural features that make this compound integral to cardiac glycosides .
Propriétés
Numéro CAS |
97276-35-2 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2S,4S,5S,6R)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6-/m1/s1 |
Clé InChI |
FDWRIIDFYSUTDP-DPYQTVNSSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)




